

# cross-validation of spectroscopic data for [Au(TPP)]Cl

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Compound of Interest		
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A Comparative Guide to the Spectroscopic Cross-Validation of [Au(TPP)]CI

For researchers and professionals in drug development and materials science, rigorous characterization of novel compounds is paramount. Gold(III) tetraphenylporphyrin chloride, [Au(TPP)]CI, a compound of interest for its potential therapeutic and catalytic properties, requires comprehensive spectroscopic analysis to confirm its identity, purity, and electronic structure. This guide provides a comparative cross-validation of the spectroscopic data of [Au(TPP)]CI with other common metallotetraphenylporphyrins (M-TPPs), offering supporting experimental data and detailed protocols.

#### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic features of [Au(TPP)]Cl and its analogues containing iron(III), manganese(III), cobalt(II), nickel(II), and zinc(II).

#### **UV-Visible Absorption Spectroscopy**

The electronic absorption spectra of metalloporphyrins are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. These absorptions arise from  $\pi$ - $\pi$ \* transitions within the porphyrin macrocycle. The position and intensity of these bands are sensitive to the central metal ion, its oxidation state, and the axial ligands.



Compound	Soret Band (λmax, nm)	Q Bands (λmax, nm)	Solvent
[Au(TPP)]Cl	~421	~525, ~560	CH <sub>2</sub> Cl <sub>2</sub>
[Fe(TPP)]Cl	~417-422	~509-510, ~575-580, ~645	Dichloromethane (DCM) or CHCl <sub>3</sub> [1][2]
[Mn(TPP)]CI	~470	~565, ~600	Not Specified
[Co(TPP)]	~411-414	~528-532	Dichloromethane or CHCl <sub>3</sub> [3]
[Ni(TPP)]	~417	~526	Dichloromethane[4]
[Zn(TPP)]	~418-425	~547-558, ~584-638	Dichloromethane or THF[4][5]
H₂TPP (Free Base)	~415-418	~514-516, ~549-550, ~590, ~645	Dichloromethane[4][6]

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

 $^{1}$ H NMR spectroscopy provides valuable information about the structure and symmetry of the porphyrin macrocycle. The chemical shifts of the  $\beta$ -pyrrolic protons and the phenyl protons are particularly informative. The large ring current of the aromatic porphyrin ring typically causes significant deshielding of the external protons (pyrrole and phenyl) and shielding of the internal N-H protons in the free base porphyrin.



Compound	β-Pyrrole Protons (δ, ppm)	Phenyl Protons (δ, ppm)	Solvent
[Au(TPP)]Cl	~8.9-9.1	~7.8-8.3	CDCl <sub>3</sub>
[Fe(TPP)]CI	Paramagnetically shifted/broadened	Paramagnetically shifted/broadened	CDCl <sub>3</sub> [7][8]
[Mn(TPP)]Cl	Paramagnetically shifted/broadened	Paramagnetically shifted/broadened	Not Specified
[Co(TPP)]	Paramagnetically shifted/broadened	Paramagnetically shifted/broadened	CDCl3
[Ni(TPP)]	~8.74	~7.69, ~8.02	CDCl <sub>3</sub> [4]
[Zn(TPP)]	~8.74	~7.69, ~8.02	CDCl <sub>3</sub> [4]
H₂TPP (Free Base)	~8.85	~7.75-7.77 (m, p), ~8.23-8.28 (o)	CDCl <sub>3</sub> [4][9][10]

Note: Paramagnetic metal centers like Fe(III), Mn(III), and Co(II) cause significant shifting and broadening of NMR signals, making direct comparison with diamagnetic analogues challenging.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic vibrational modes of the porphyrin macrocycle and the metal-ligand bonds. The disappearance of the N-H stretching and bending vibrations upon metallation is a key indicator of successful complex formation.



Compound	ν(N-H) (cm <sup>-1</sup> )	ν(M-N) (cm <sup>-1</sup> )	Other Characteristic Peaks (cm <sup>-1</sup> )
[Au(TPP)]CI	Absent	~450-500	Phenyl C-H (~3100- 3000), C=C & C=N (~1600-1400)
[Fe(TPP)]Cl	Absent	~1007	Phenyl C-H (~3100- 3000), C=C & C=N (~1600-1400)[4][11]
[Mn(TPP)]CI	Absent	Not Specified	Phenyl C-H (~3100- 3000), C=C & C=N (~1600-1400)
[Co(TPP)]	Absent	Not Specified	Phenyl C-H (~3100- 3000), C=C & C=N (~1600-1400)
[Ni(TPP)]	Absent	~1007	Phenyl C-H (~3100- 3000), C=C & C=N (~1600-1400)[4]
[Zn(TPP)]	Absent	~1002	Phenyl C-H (~3100- 3000), C=C & C=N (~1600-1400)[4]
H₂TPP (Free Base)	~3317	N/A	Phenyl C-H (~3100- 3000), C=C & C=N (~1600-1400)[4]

#### **Mass Spectrometry**

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of the synthesized complexes. The molecular ion peak (M<sup>+</sup>) is of primary interest. For chloro complexes, the isotopic pattern of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) can be observed in the molecular ion cluster.



Compound	Molecular Ion (m/z)	Key Fragmentation Peaks
[Au(TPP)]Cl	~846 ([Au(TPP)Cl]+)	[Au(TPP)]+, fragments of TPP ligand
[Fe(TPP)]Cl	~703 ([Fe(TPP)CI]+)	[Fe(TPP)]+, fragments of TPP ligand
[Mn(TPP)]Cl	~702 ([Mn(TPP)Cl]+)	[Mn(TPP)]+, fragments of TPP ligand
[Co(TPP)]	~671 ([Co(TPP)]+)	Fragments of TPP ligand
[Ni(TPP)]	~671 ([Ni(TPP)]+)	Fragments of TPP ligand[4]
[Zn(TPP)]	~678 ([Zn(TPP)]+)	Fragments of TPP ligand[4]
H₂TPP (Free Base)	~614 ([H <sub>2</sub> TPP] <sup>+</sup> )	Fragments of TPP ligand

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

#### **UV-Visible Spectroscopy**

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Accurately weigh a small amount of the porphyrin complex and dissolve it in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF) to a final concentration of approximately  $1 \times 10^{-6}$  M.
- Data Acquisition: Record the absorption spectrum from 350 nm to 700 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.

#### <sup>1</sup>H NMR Spectroscopy

• Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).



- Sample Preparation: Dissolve approximately 5-10 mg of the porphyrin complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl $_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum at room temperature. For paramagnetic samples, a wider spectral window and faster relaxation delays may be necessary.
- Data Analysis: Determine the chemical shifts (δ) of the signals relative to TMS. Integrate the signals to determine the relative number of protons. For complex spectra, 2D techniques like COSY can aid in signal assignment.

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum of a thin film of the sample cast on an IR-transparent window (e.g., NaCl or CaF<sub>2</sub>).
- Data Acquisition: Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: Identify the frequencies of the characteristic vibrational bands. Compare the spectrum of the metalloporphyrin to that of the free base porphyrin to confirm the disappearance of N-H vibrations and the appearance of new bands, such as the M-N stretching mode.

#### **Mass Spectrometry**

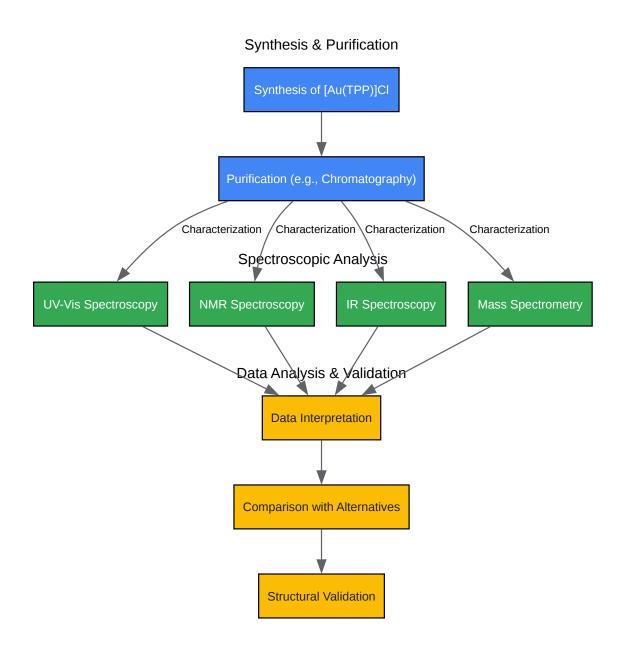
- Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
- Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 μg/mL). For MALDI, mix the sample with a suitable matrix and spot it onto the target plate.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.



• Data Analysis: Identify the mass-to-charge ratio (m/z) of the molecular ion peak. Analyze the isotopic pattern to confirm the presence of elements with characteristic isotopic distributions, such as chlorine.

## **Visualizing the Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of **[Au(TPP)]CI**.





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Caption: Experimental workflow for the synthesis and spectroscopic validation of [Au(TPP)]CI.

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